molecular formula C9H10N4OS3 B14062858 Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate

Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate

Cat. No.: B14062858
M. Wt: 286.4 g/mol
InChI Key: HUBRSUQLBOOYKF-UHFFFAOYSA-N
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Description

Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole derivatives with carbon disulfide and dimethyl sulfate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (7-methoxythiazolo[5,4-d]pyrimidin-2-yl)carbonimidodithioate is unique due to its specific substitution pattern and the presence of the carbonimidodithioate group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H10N4OS3

Molecular Weight

286.4 g/mol

IUPAC Name

N-(7-methoxy-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)-1,1-bis(methylsulfanyl)methanimine

InChI

InChI=1S/C9H10N4OS3/c1-14-6-5-7(11-4-10-6)17-8(12-5)13-9(15-2)16-3/h4H,1-3H3

InChI Key

HUBRSUQLBOOYKF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=NC=N1)SC(=N2)N=C(SC)SC

Origin of Product

United States

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